tBuBrettPhos

Übersicht

Beschreibung

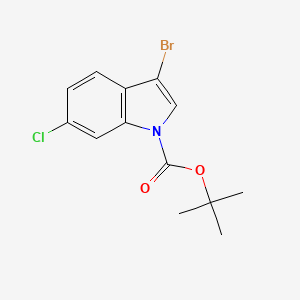

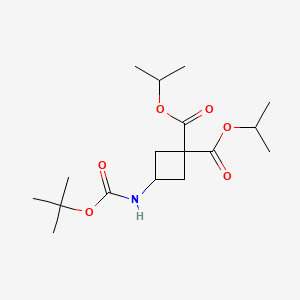

TBuBrettPhos is a dialkylbiaryl phosphine ligand developed by the Buchwald group . It promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of tBuBrettPhos can be achieved through aromatic substitution reactions starting from phenyl phosphine and dimethoxybromobenzene under basic conditions . The specific synthesis route may vary depending on experimental conditions and requirements .Molecular Structure Analysis

TBuBrettPhos has an empirical formula of C31H49O2P . Its molecular weight is 484.69 . The SMILES string for tBuBrettPhos isCOc1ccc (OC)c (c1P (C (C) (C)C)C (C) (C)C)-c2c (cc (cc2C (C)C)C (C)C)C (C)C . Chemical Reactions Analysis

TBuBrettPhos is known to promote cross-coupling reactions more efficiently . It exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

TBuBrettPhos is a solid substance . It has a melting point of 166-170 °C . It is a phosphine functional group .Wissenschaftliche Forschungsanwendungen

N-Arylation of Amino Acid Esters

tBuBrettPhos has been employed as a precatalyst for the N-arylation of amino acid esters using aryl triflates. Notably, this reaction occurs under mild conditions, minimizing racemization of the amino acid ester. The ability to selectively introduce aryl groups onto amino acid derivatives is valuable in medicinal chemistry and peptide synthesis .

Conversion of Aryl Halides to Phenols

In the presence of benzaldoxime as a hydroxide surrogate, tBuBrettPhos catalyzes the conversion of aryl halides (such as aryl chlorides and bromides) to phenols. This transformation provides a direct route to phenolic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

C-C, C-N, and C-O Bond Formation

tBuBrettPhos is highly versatile in forming various bonds via palladium-catalyzed cross-coupling reactions:

- C-O Bond Formation: It promotes the arylation of alcohols, phenols, and other oxygen-containing substrates, yielding valuable products .

Stability and Solubility

- Solubility: It dissolves well in a wide range of organic solvents, enhancing its applicability in diverse reaction conditions .

Other Buchwald Precatalysts

While tBuBrettPhos is a star player, let’s briefly mention a couple of related precatalysts:

- tBuXPhos: Another Buchwald ligand, tBuXPhos, enhances Pd-catalyzed C-O and C-N bond formation. It finds applications in Tsuji-Trost substitutions, cross-coupling of benzylic fluorides, and C-N coupling reactions with sulfinamides and aryl halides .

- RockPhos: A biphenyl-based phosphine ligand, RockPhos, works with Pd(0) catalysts for carbon-carbon and carbon-heteroatom bond formation. It has been used in the 2-fluoroethoxylation of bromo-chalcones and the conversion of aryl chlorides to aryl methoxides .

Wirkmechanismus

Target of Action

tBuBrettPhos is a dialkylbiaryl phosphine ligand . It is primarily targeted towards palladium , a transition metal, and is widely used in palladium-catalyzed cross-coupling reactions .

Mode of Action

tBuBrettPhos interacts with its target, palladium, to form a complex that acts as a precatalyst . This precatalyst promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . The formation of the active catalytic species is efficient, and the ligand to palladium ratio can be accurately controlled .

Biochemical Pathways

The primary biochemical pathway influenced by tBuBrettPhos involves the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . These bonds are crucial in the synthesis of various organic compounds. The compound’s action can affect multiple downstream effects, including the synthesis of complex organic molecules.

Pharmacokinetics

Its solubility in a wide range of common organic solvents suggests that it could have good distribution properties if used in a biological context.

Result of Action

The result of tBuBrettPhos’s action is the efficient promotion of cross-coupling reactions . This leads to the formation of various organic compounds, including those with C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . It has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester .

Action Environment

tBuBrettPhos is air-, moisture-, and thermally-stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

TBuBrettPhos is a flammable substance and may burn in the presence of open flame or high temperatures . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWLCYPYZCHYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657989 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |

CAS RN |

1160861-53-9 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)